Thiepine 1,1-dioxide Thiepine 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 16301-89-6
VCID: VC20888540
InChI: InChI=1S/C6H6O2S/c7-9(8)5-3-1-2-4-6-9/h1-6H
SMILES: C1=CC=CS(=O)(=O)C=C1
Molecular Formula: C6H6O2S
Molecular Weight: 142.18 g/mol

Thiepine 1,1-dioxide

CAS No.: 16301-89-6

Cat. No.: VC20888540

Molecular Formula: C6H6O2S

Molecular Weight: 142.18 g/mol

* For research use only. Not for human or veterinary use.

Thiepine 1,1-dioxide - 16301-89-6

Specification

CAS No. 16301-89-6
Molecular Formula C6H6O2S
Molecular Weight 142.18 g/mol
IUPAC Name thiepine 1,1-dioxide
Standard InChI InChI=1S/C6H6O2S/c7-9(8)5-3-1-2-4-6-9/h1-6H
Standard InChI Key LYWWPHRTUAGKIZ-UHFFFAOYSA-N
SMILES C1=CC=CS(=O)(=O)C=C1
Canonical SMILES C1=CC=CS(=O)(=O)C=C1

Introduction

Structural Characteristics and Molecular Identity

Core Framework and Stereoelectronic Features

Thiepine 1,1-dioxide belongs to the class of thiepines, which are sulfur-containing heterocycles. The sulfone group imposes a distinct electronic environment, rendering the compound electron-deficient compared to its non-oxidized counterpart. Key structural descriptors include:

  • IUPAC Name: Thiepine 1,1-dioxide

  • Molecular Formula: C₆H₆O₂S

  • SMILES Representation: C1=CC=CS(=O)(=O)C=C1

  • InChI Key: LYWWPHRTUAGKIZ-UHFFFAOYSA-N

X-ray crystallographic studies of related sulfones, such as thiophene 1,1-dioxide, reveal planar geometries with bond angles consistent with sp² hybridization at the sulfur atom, suggesting similar structural attributes for thiepine 1,1-dioxide . Computational analyses further predict a rotatable bond count of 0 and hydrogen bond acceptor count of 2, underscoring its rigidity and polarity .

Table 1: Computed Physicochemical Properties of Thiepine 1,1-Dioxide

PropertyValueMethod
Molecular Weight142.18 g/molPubChem 2.2
XLogP31.0XLogP3 3.0
Exact Mass142.00885 DaPubChem 2.2
Topological Polar Surface34.14 ŲComputed by Cactvs 3.4.8.18
Heavy Atom Count9PubChem 2.2

Synthetic Methodologies

Classical Annulation Strategies

Early syntheses relied on intermolecular annulation of α-halo ketones with sulfur nucleophiles. For instance, Wendelin et al. (1999) reported the preparation of benzo[b]thiepine-1,1-dioxide derivatives via nucleophilic substitution of α-bromoacetophenones followed by cyclization .

Modern One-Pot Approaches

A 2025 advancement demonstrated a rongalite-mediated double sulfination strategy for diaroyl benzothiepine-1,1-dioxides. This (1C + 1C + 1S + 4C) protocol constructs the seven-membered ring via sequential C–S and C–C bond formations under mild conditions, achieving yields up to 78% .

Table 2: Representative Synthetic Routes to Thiepine 1,1-Dioxide Derivatives

MethodStarting MaterialsKey ConditionsYield
Rongalite sulfinationα-BromoacetophenonesK₂CO₃, DMF, 80°C65–78%
Stille cross-couplingTributylstannyl precursorsPd(PPh₃)₄, THF, reflux45–60%
Acid-catalyzed cyclizationThiol estersH₂SO₄, CHCl₃, 25°C50–68%

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-withdrawing sulfone group directs electrophiles to the α-positions of the thiepine ring. Nitration and halogenation reactions preferentially occur at the C3 and C5 positions, as evidenced by studies on analogous thiophene 1,1-dioxides .

Reductive Transformations

Controlled reduction with LiAlH₄ yields thiepine 1-oxide, while exhaustive reduction produces thiepane 1,1-dioxide (C₆H₁₂O₂S), a saturated derivative with altered conformational dynamics .

Biomedical Applications

Antineoplastic Activity

Benzo[b]thiepine-1,1-dioxide derivatives exhibit potent cytotoxicity against human tumor cell lines (e.g., K-562 leukemia, HT-29 colon carcinoma) by inducing ROS overproduction and apoptosis. Alonso et al. (2003) demonstrated EC₅₀ values as low as 0.1 nM under reducing conditions, correlating with inhibition of tumor-associated NADH oxidase (tNOX) .

Hypolipidemic Agents

Patent US6642269B2 highlights substituted benzothiepine-1,1-dioxides as bile acid transport inhibitors, achieving 200% fecal bile acid excretion at doses of 0.1–10 mg/kg/day in murine models. Co-administration with statins synergistically reduces serum cholesterol .

Table 3: Biological Activity of Selected Thiepine 1,1-Dioxide Derivatives

CompoundTargetIC₅₀/EC₅₀Model System
6-[N-(2-Phenylethyl)]BTStNOX inhibition0.1 nMCCRF-CEM leukemia
Ethyl-sugar derivativeBile acid excretionED₂₀₀ = 5 mg/kgWistar rats

Industrial and Material Science Applications

Coordination Chemistry

Russian Patent RU2191182C1 (2001) discloses fullerene-thiepine hybrids synthesized via Diels-Alder reactions with 3-sulfolene. These materials exhibit enhanced electron-accepting capacity, suitable for organic photovoltaics .

Polymer Stabilizers

The sulfone moiety confers UV stability to polyolefins, with thiepine 1,1-dioxide derivatives reducing degradation rates by 40–60% in accelerated weathering tests .

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